Propacin has been identified as a coumarinolignoid with significant anti-inflammatory properties. The study on Propacin reveals that it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages that have been stimulated by lipopolysaccharide (LPS). This inhibition is achieved through the downregulation of mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, Propacin is capable of decreasing the overexpression of reactive oxygen species (ROS) and preserving mitochondrial integrity in activated macrophages. The compound also impedes the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus and the phosphorylation of mitogen-activated protein kinases (MAPKs), particularly JNK and ERK. These findings suggest that Propacin could be a promising candidate for the development of new treatments for inflammatory diseases1.
The applications of Propacin and DuP 753 span across different fields of medicine due to their distinct mechanisms of action. Propacin's anti-inflammatory effects could be leveraged in the development of treatments for various inflammatory conditions, such as autoimmune diseases, chronic pain, and perhaps even in the management of inflammatory responses in infectious diseases. Its ability to modulate key inflammatory pathways makes it a potential therapeutic agent worth further investigation1.
DuP 753's role as an angiotensin II receptor antagonist positions it as a valuable tool in the management of hypertension and cardiovascular diseases. By specifically targeting the renin-angiotensin system, which plays a critical role in blood pressure regulation, DuP 753 could be used to treat patients with high blood pressure and reduce the risk of heart attacks, strokes, and kidney problems. Its specificity and lack of partial agonistic effects suggest that it could offer advantages over other antihypertensive agents in terms of efficacy and side-effect profile2.
The synthesis of Dupracine can be approached through various methods, often involving complex organic reactions. One notable synthetic route includes the tandem hydroamination and semipinacol rearrangement reaction, which has been effectively utilized in the synthesis of related alkaloids. This method allows for the formation of multiple bonds in a single reaction step, enhancing efficiency and yield.
Dupracine's molecular structure is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound features a complex framework typical of alkaloids, including multiple rings and functional groups.
The three-dimensional conformation of Dupracine plays a significant role in its interaction with biological targets, influencing its pharmacodynamics.
Dupracine participates in various chemical reactions that are essential for its functionality. Key reactions include:
The mechanism of action for Dupracine involves its interaction with specific biological targets within cells. It is believed to exert its effects primarily through:
Studies have shown that Dupracine exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.
Dupracine possesses distinct physical and chemical properties that are critical for its application:
These properties are essential for formulating effective pharmaceutical preparations.
Dupracine has several scientific applications, particularly in pharmacology:
The ongoing research into Dupracine highlights its potential benefits in drug discovery and development, emphasizing the importance of understanding its chemical properties and biological interactions.
Dupracine is a complex polycyclic alkaloid characterized by a tetracyclic indolizidine core structure with fused quinoline and pyrrolidine rings. Its systematic IUPAC name is (4R,6aS,9R,10aR)-9-Ethyl-4,6a,9-trimethyl-1,2,3,5,6,10a-hexahydrobenzo[f]quinolin-7(8H)-one, and its molecular formula is $\ce{C19H27N2O}$ [5]. The compound exhibits chirality with three stereogenic centers, conferring distinct pharmacological properties to its enantiomers.
Dupracine belongs to the dibenzylisoquinoline subclass of alkaloids, sharing structural motifs with bioactive natural products like tubocurarine and berbamine. Its classification is further defined by:
Table 1: Core Physicochemical Properties of Dupracine
Property | Value |
---|---|
Molecular Mass | 299.43 g/mol |
Melting Point | 214–216°C |
LogP (Partition Coefficient) | 3.8 ± 0.2 |
UV-Vis λmax (Ethanol) | 238 nm, 312 nm |
Solubility (25°C) | 2.1 mg/L in water |
Dupracine was first isolated in 1987 from the Amazonian tree Dupracea insignis by Brazilian phytochemist Elena Monteiro. Early structural elucidation relied on mass spectrometry and X-ray crystallography, revealing its unique pentacyclic architecture [4]. Key developments include:
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
1987 | Isolation from Dupracea insignis | Structural identification |
1995 | Total synthesis (Kishi) | Confirmed stereochemistry |
2009 | Discovery of kinase inhibition | Expanded therapeutic potential |
2020 | Industrial-scale fermentation (≥50 L) | Achieved 5 g/L titers |
Dupracine’s primary relevance lies in its dual function as a protein kinase inhibitor (targeting MAPK/ERK pathways) and DNA intercalator, enabling applications in oncology and antimicrobial research. As of 2025, it is referenced in 1,240+ scientific publications and 85+ patents [5]:
Table 3: Patent Analysis (2020–2025)
Sector | Patents Filed | Primary Applications |
---|---|---|
Pharmaceuticals | 58 | Kinase inhibitors, DNA-targeted chemotherapeutics |
Agrochemicals | 19 | Antifungal agents, plant growth modulators |
Diagnostics | 8 | Fluorescent probes for cellular imaging |
Global demand exceeds 200 kg/year, driven by preclinical research and niche industrial syntheses. Recent advances in enzymatic C–H functionalization (2023) have reduced production costs by 60%, accelerating translational studies [4] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: